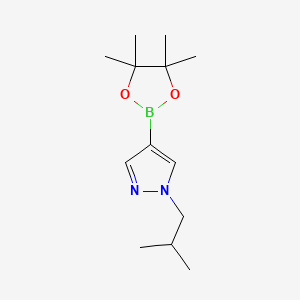
4-(3-Methyl-piperidin-1-yl)-piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-piperidin-1-yl)-piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a methyl group at the third position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-piperidin-1-yl)-piperidine typically involves the reaction of piperidine with 3-methylpiperidine under specific conditions. One common method is the reductive amination of 3-methylpiperidine with piperidine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and other advanced techniques can optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
4-(3-Methyl-piperidin-1-yl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various N-substituted derivatives.
科学研究应用
4-(3-Methyl-piperidin-1-yl)-piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Methyl-piperidin-1-yl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound with a single piperidine ring.
3-Methylpiperidine: A piperidine derivative with a methyl group at the third position.
4-(3-Methyl-piperidin-1-yl)-phenylamine: A related compound with a phenyl group attached to the piperidine ring.
Uniqueness
4-(3-Methyl-piperidin-1-yl)-piperidine is unique due to the presence of two piperidine rings and the specific substitution pattern. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
436099-89-7 |
|---|---|
分子式 |
C11H23ClN2 |
分子量 |
218.77 g/mol |
IUPAC 名称 |
3-methyl-1-piperidin-4-ylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H22N2.ClH/c1-10-3-2-8-13(9-10)11-4-6-12-7-5-11;/h10-12H,2-9H2,1H3;1H |
InChI 键 |
GEJPJAVUIOTAGD-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCNCC2 |
规范 SMILES |
CC1CCCN(C1)C2CCNCC2.Cl |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



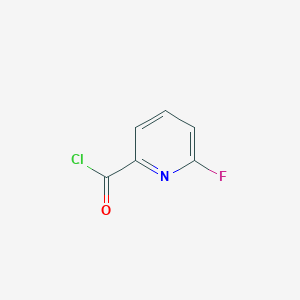


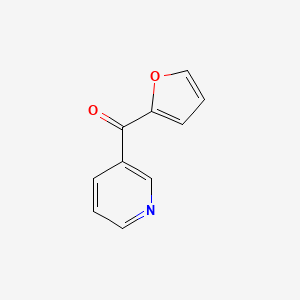
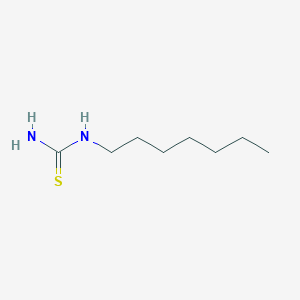
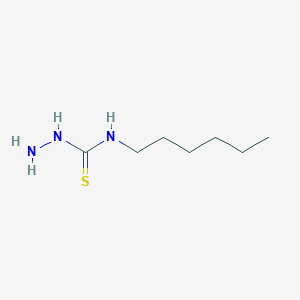

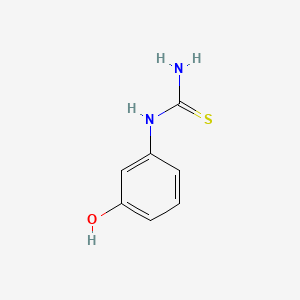
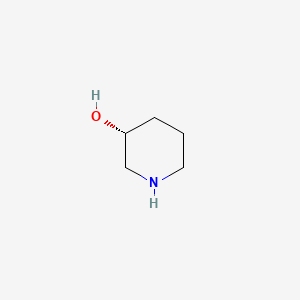
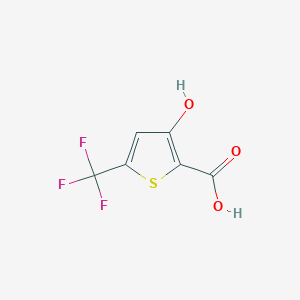
![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)

